Product packaging for (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol(Cat. No.:CAS No. 1438382-09-2)

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Cat. No.: B2909902
CAS No.: 1438382-09-2
M. Wt: 215.09
InChI Key: PQAOTIKGTPSSAH-SSDOTTSWSA-N
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Description

(1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol (CAS 1438382-09-2) is a chiral aromatic alcohol of high interest in organic synthesis and pharmaceutical research. With a molecular formula of C9H11BrO and a molecular weight of 215.09 g/mol , this compound serves as a versatile enantiopure building block. The presence of both a bromo substituent and a chiral ethanol group on the aromatic ring provides two distinct reactive sites for further chemical modification . This allows researchers to employ this molecule in a variety of cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures . The compound is characterized by 95% purity and requires storage under an inert atmosphere at room temperature to ensure stability . It is supplied with associated Safety Data Sheets (SDS) and Certificate of Analysis (COA) documentation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B2909902 (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol CAS No. 1438382-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOTIKGTPSSAH-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for Enantioselective Synthesis of 1r 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction of ketones is a premier method for producing enantiomerically enriched secondary alcohols. This approach can be broadly categorized into two main strategies: asymmetric hydrogenation, which utilizes molecular hydrogen, and asymmetric transfer hydrogenation, which employs a hydrogen donor molecule. Both methodologies rely on chiral catalysts to effectively discriminate between the enantiotopic faces of the ketone, thereby directing the reduction to yield one enantiomer preferentially.

Asymmetric Hydrogenation of 1-(4-bromo-3-methylphenyl)ethanone (B1330683) Precursor

Asymmetric hydrogenation involves the direct addition of hydrogen (H₂) across the carbonyl double bond of 1-(4-bromo-3-methylphenyl)ethanone. This process is catalyzed by transition metal complexes featuring chiral ligands. The choice of metal, ligand, and reaction conditions is critical to achieving high conversion and enantioselectivity.

In homogeneous asymmetric hydrogenation, the catalyst is dissolved in the reaction solvent, allowing for high activity and selectivity under mild conditions. Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands are among the most successful catalysts for the reduction of aromatic ketones.

For the synthesis of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol, catalyst systems based on Ru(II)-diphosphine-diamine complexes are particularly relevant. While specific data for the reduction of 1-(4-bromo-3-methylphenyl)ethanone is not extensively reported, the performance of these catalysts with structurally similar substrates, such as substituted acetophenones, provides a strong indication of their potential efficacy. For instance, the hydrogenation of acetophenone (B1666503) derivatives using cinchona alkaloid-derived NNP ligands with a ruthenium precursor has demonstrated excellent enantioselectivities.

Table 1: Homogeneous Asymmetric Hydrogenation of Substituted Acetophenones with a Ru/L5 Catalyst System Data presented for analogous substrates to illustrate catalyst performance.

SubstrateConversion (%)Enantiomeric Excess (ee, %)
Acetophenone>9998.8 (S)
4'-Methylacetophenone>9998.5 (S)
4'-Methoxyacetophenone>9999.2 (S)
4'-Chloroacetophenone>9999.1 (S)
3',5'-Bis(trifluoromethyl)phenyl>9998.2 (S)

Reaction Conditions: Substrate/Ru/L5 = 2000/1/2, Ba(OH)₂, MeOH, 30 °C, 6 MPa H₂, 2 h.

The data suggests that electronic effects of the substituents on the aromatic ring have a minor impact on the enantioselectivity, which consistently remains high. This robustness indicates that high enantiomeric excess would be expected for the reduction of 1-(4-bromo-3-methylphenyl)ethanone using a similar catalytic system with an appropriate (R)-selective ligand.

Heterogeneous asymmetric hydrogenation offers practical advantages such as ease of catalyst separation and recycling. This is often achieved by immobilizing a chiral homogeneous catalyst onto a solid support. For example, rhodium complexes anchored on Al₂O₃ have been used for the hydrogenation of acetophenone derivatives, achieving enantiomeric excesses up to 80%.

Another approach involves the use of chirally modified metal nanoparticles. For instance, ruthenium nanoparticles supported on carbon nanotubes, modified in-situ with chiral ligands like (1S, 2S)-DPEN, have been shown to effectively catalyze the asymmetric hydrogenation of acetophenone with high conversion and good enantioselectivity.

Table 2: Heterogeneous Asymmetric Hydrogenation of Acetophenone with a Supported Ru Catalyst Data presented for a model substrate to illustrate catalyst performance.

Catalyst SupportConversion (%)Enantiomeric Excess (ee, %)
Carbon Nanotubes (inside)10076.4
Carbon Nanotubes (outside)10080.8

While the enantioselectivity may be slightly lower than with the best homogeneous systems, the operational simplicity of heterogeneous catalysis makes it an attractive area for further development in the synthesis of chiral alcohols like this compound.

Asymmetric Transfer Hydrogenation for Stereoselective Conversion

Asymmetric transfer hydrogenation (ATH) is a widely used alternative to asymmetric hydrogenation, avoiding the need for high-pressure hydrogen gas. Instead, it utilizes readily available hydrogen donors, such as isopropanol (B130326) or formic acid/triethylamine mixtures.

Ruthenium complexes, particularly those of the type [RuCl(arene)(chiral ligand)], are preeminent catalysts for ATH of ketones. The most renowned ligands are N-tosylated diamines, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The mechanism is believed to involve a metal-ligand bifunctional pathway where a hydride is transferred from the metal and a proton from the ligand's amine group to the ketone.

While specific studies on 1-(4-bromo-3-methylphenyl)ethanone are scarce, the broad applicability of these catalysts to a wide range of substituted acetophenones allows for reliable extrapolation. High conversions and excellent enantioselectivities are consistently achieved.

Table 3: Asymmetric Transfer Hydrogenation of Substituted Acetophenones with a Chiral Ruthenium Catalyst Data presented for analogous substrates to illustrate catalyst performance.

SubstrateHydrogen DonorConversion (%)Enantiomeric Excess (ee, %)
Acetophenonei-PrOH>9997 (R)
4'-Bromoacetophenonei-PrOH9896 (R)
4'-ChloroacetophenoneHCOOH/NEt₃>9998 (R)
4'-MethylacetophenoneHCOOH/NEt₃9997 (R)

Catalyst: Typically a complex of the type [RuCl(p-cymene)((R,R)-TsDPEN)].

The high performance of the catalyst with a bromo-substituted acetophenone strongly suggests that the ATH of 1-(4-bromo-3-methylphenyl)ethanone with an appropriate (R,R)-diamine ligand would proceed with high yield and enantioselectivity to afford this compound.

Chiral rhodium(III) complexes, often analogous to their ruthenium counterparts and featuring ligands like TsDPEN, are also effective catalysts for the ATH of ketones. These catalysts can offer complementary reactivity and may be advantageous for specific substrates. Rh(III) catalysts have been shown to be particularly efficient in aqueous media, presenting a greener alternative to organic solvents.

Table 4: Asymmetric Transfer Hydrogenation of Acetophenone with a Chiral Rhodium Catalyst in Water Data presented for a model substrate to illustrate catalyst performance.

CatalystS/C RatioTime (h)Conversion (%)Enantiomeric Excess (ee, %)
[CpRhCl((S,S)-TsDPEN)]1000.5>9997
[CpRhCl((S,S)-TsDPEN)]100039896

The high efficiency of the rhodium catalyst in water at high substrate-to-catalyst ratios highlights its potential for a practical and environmentally benign synthesis of this compound.

Emerging Organocatalytic Systems for Asymmetric Reduction

The field of organocatalysis has presented a paradigm shift in asymmetric synthesis, offering metal-free alternatives that often operate under mild conditions. For the asymmetric reduction of the precursor ketone, 4'-bromo-3'-methylacetophenone, emerging organocatalytic systems typically rely on the transfer of chirality from a small organic molecule. These catalysts activate the reducing agent and/or the ketone, creating a chiral environment that directs the approach of the hydride to one of the prochiral faces of the carbonyl group.

Prominent among these are catalysts based on chiral phosphoric acids, amino acids, and their derivatives. These organocatalysts can activate reductants such as Hantzsch esters or benzothiazolines, facilitating the stereoselective transfer of a hydride to the ketone. The mechanism often involves the formation of a transient chiral complex through hydrogen bonding or ionic interactions between the catalyst, the ketone, and the reducing agent. This ternary complex orients the reactants in a way that favors the formation of the (1R)-enantiomer of the alcohol. While specific research on the organocatalytic reduction of 4'-bromo-3'-methylacetophenone is not extensively documented in readily available literature, the general principles of these emerging systems suggest a high potential for achieving excellent enantioselectivity.

Borane-Mediated Asymmetric Reduction Strategies

Borane-mediated reductions are a cornerstone of asymmetric synthesis, with the Corey-Bakshi-Shibata (CBS) reduction being a particularly powerful and widely used method for the enantioselective reduction of prochiral ketones. alfa-chemistry.comorganic-chemistry.org This methodology employs a chiral oxazaborolidine catalyst, which coordinates with borane (B79455) to form a highly effective and stereoselective reducing agent.

The synthesis of this compound via this route would involve the reaction of 4'-bromo-3'-methylacetophenone with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), in the presence of a catalytic amount of the (S)-CBS catalyst. The catalyst, typically derived from (S)-proline, creates a chiral pocket that complexes with the borane and the ketone. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, exposing one of its prochiral faces to the intramolecular delivery of a hydride from the coordinated borane. This directed hydride transfer leads to the formation of the desired (1R)-alcohol with high enantiomeric excess (ee). The predictability and high enantioselectivity of the CBS reduction make it a reliable strategy for accessing this specific chiral alcohol. alfa-chemistry.com

Biocatalytic Synthesis Routes Utilizing Enzymes

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of enantiomerically pure compounds. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of stereoselectivity under mild reaction conditions.

Stereoselective Bioreduction of Ketone Precursors to this compound

The biocatalytic reduction of 4'-bromo-3'-methylacetophenone to this compound is a prime example of the application of enzymes in asymmetric synthesis. This transformation can be achieved using whole microbial cells or isolated enzymes, such as ketoreductases.

Application of Ketoreductases (KREDs)

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductases that catalyze the reversible reduction of ketones to their corresponding alcohols. nih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the hydride source. A wide range of KREDs are commercially available, often in screening kits, which allows for the rapid identification of a suitable biocatalyst for a specific substrate. cloudfront.netcodexis.com

For the synthesis of this compound, a screening of various KREDs would be performed to identify an enzyme that exhibits high activity and (R)-selectivity towards 4'-bromo-3'-methylacetophenone. The reaction would typically be carried out in an aqueous buffer, often with a co-solvent to improve the solubility of the substrate. A cofactor regeneration system is usually employed to recycle the expensive NAD(P)H. This is commonly achieved by adding a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase, or by using a glucose/glucose dehydrogenase system. Research on the closely related substrate, 4-bromoacetophenone, has shown that specific microorganisms can produce the (R)-alcohol with very high conversion and enantiomeric excess, indicating the high potential of KREDs for this transformation. researchgate.net

Yeast-Mediated Biotransformations

Whole-cell biocatalysis using common baker's yeast (Saccharomyces cerevisiae) is a well-established and cost-effective method for the asymmetric reduction of ketones. researchgate.net Yeast contains a variety of reductases with different substrate specificities and stereoselectivities. For the production of this compound, whole cells of Saccharomyces cerevisiae or other yeast strains can be used to reduce the corresponding ketone.

The biotransformation is typically carried out by incubating the ketone with a suspension of yeast in a suitable medium, often containing a carbohydrate source like glucose to provide the necessary reducing equivalents for cofactor regeneration within the cell. The stereochemical outcome of yeast-mediated reductions can be influenced by the specific yeast strain, reaction conditions (e.g., temperature, pH, substrate concentration), and the presence of additives. While many yeast reductases follow Prelog's rule to afford the (S)-alcohol, there are numerous examples where the anti-Prelog (R)-alcohol is obtained. For instance, in the reduction of the analogous 4-bromoacetophenone, the yeast-like fungus Geotrichum candidum has been shown to produce the (R)-enantiomer with excellent conversion and enantioselectivity. researchgate.net

Table 1: Bioreduction of 4-bromoacetophenone by different microorganisms This table presents data for the bioreduction of 4-bromoacetophenone, a close structural analog of 4'-bromo-3'-methylacetophenone.

MicroorganismProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)
Geotrichum candidum(R)-1-(4-bromophenyl)ethanol98.9>99
Rhodotorula rubra(S)-1-(4-bromophenyl)ethanol97.698.8

Data sourced from a study on the highly enantioselective bioreduction of 4-bromoacetophenone. researchgate.net

Enzyme Engineering and Optimization for Enhanced Enantioselectivity

While nature provides a vast diversity of enzymes, their native properties may not always be optimal for industrial applications. Enzyme engineering, particularly through directed evolution, has become a powerful tool to tailor enzymes for specific purposes, including enhancing enantioselectivity, improving activity, and increasing stability under process conditions. nih.govrsc.org

In the context of synthesizing this compound, if a wild-type ketoreductase shows low to moderate (R)-selectivity, its enantioselectivity can be improved through protein engineering. This process typically involves generating a library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis of amino acid residues in the enzyme's active site. These variants are then screened for improved performance in the reduction of 4'-bromo-3'-methylacetophenone. Iterative rounds of mutagenesis and screening can lead to the development of a highly selective biocatalyst that produces the desired (1R)-alcohol with near-perfect enantiomeric excess. Structure-guided rational design, which uses the three-dimensional structure of the enzyme to inform which mutations to make, is also a valuable approach to engineer KREDs with desired properties. rsc.org

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution remains a widely practiced approach for the separation of enantiomers. This involves the separation of a racemic mixture of (4-bromo-3-methylphenyl)ethan-1-ol into its individual (R)- and (S)-enantiomers.

Classical resolution by diastereomeric salt formation is a well-established and robust method for obtaining enantiomerically pure compounds. This technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as fractional crystallization.

A general and convenient procedure for the resolution of racemic secondary alcohols, such as 1-phenylethanols with various phenyl substituents, involves a one-pot conversion of the corresponding ketone to a half-ester of a diacid, followed by resolution with chiral amines. cdnsciencepub.com For the resolution of (±)-1-(4-bromo-3-methylphenyl)ethan-1-ol, the alcohol would first be reacted with an anhydride (B1165640), like phthalic or succinic anhydride, to form the corresponding racemic half-ester. cdnsciencepub.com This mixture of enantiomeric half-esters is then treated with an enantiomerically pure chiral amine, for instance, (+)- or (-)-1-phenylethylamine, to form diastereomeric salts. cdnsciencepub.com

Table 1: Common Chiral Resolving Agents for Classical Resolution of Alcohols

Resolving Agent ClassSpecific Examples
Chiral Amines(+)- and (-)-1-Phenylethylamine
Brucine
Chiral Acids(+)- and (-)-Tartaric acid
(+)- and (-)-Dibenzoyltartaric acid
(+)- and (-)-Mandelic acid
(+)- and (-)-Camphorsulfonic acid

This table is illustrative and not exhaustive.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent. This difference in reaction rates leads to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzymatic Kinetic Resolution:

Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance. nih.gov The most common approach is the enantioselective acylation of the alcohol, where the lipase (B570770) preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted.

For the kinetic resolution of racemic 1-(4-bromo-3-methylphenyl)ethan-1-ol, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be utilized. nih.govnih.gov The reaction is typically carried out in a non-polar organic solvent like hexane (B92381) or toluene, with an acyl donor such as vinyl acetate (B1210297) or isopropenyl acetate. The lipase will selectively acylate one enantiomer, for instance, the (S)-enantiomer, to form the corresponding ester, (S)-1-(4-bromo-3-methylphenyl)ethyl acetate. This leaves the unreacted (R)-1-(4-bromo-3-methylphenyl)ethan-1-ol in high enantiomeric excess. The product ester and the unreacted alcohol can then be separated by chromatography.

The efficiency of the enzymatic kinetic resolution is often described by the enantiomeric ratio (E), with a high E value (typically >100) indicating excellent selectivity. nih.gov For structurally similar secondary benzylic alcohols, lipase-catalyzed resolutions have achieved high enantiomeric excesses (>99% ee) at around 50% conversion. nih.gov

Table 2: Key Parameters in Enzymatic Kinetic Resolution of Secondary Alcohols

ParameterDescriptionCommon Choices
EnzymeBiocatalyst for enantioselective acylation.Lipases (e.g., CALB, Pseudomonas cepacia lipase)
Acyl DonorReagent that provides the acyl group.Vinyl acetate, Isopropenyl acetate, Acetic anhydride
SolventReaction medium.Hexane, Toluene, Tetrahydrofuran (THF)
TemperatureAffects reaction rate and enzyme stability.Typically 30-60 °C

Chemical Kinetic Resolution:

Non-enzymatic chemical methods have also been developed for the kinetic resolution of secondary alcohols. One such approach involves the use of chiral catalysts to promote an enantioselective reaction. For example, a two-step kinetic resolution of racemic secondary benzylic alcohols has been achieved using a chiral guanidine (B92328) catalyst. acs.orgresearchgate.net This one-pot procedure combines enantioselective silylation and acylation mediated by the same catalyst. acs.org

In a typical procedure, the racemic alcohol is first subjected to silylation at a low temperature in the presence of the chiral guanidine catalyst and a silylating agent (e.g., Ph3SiCl). One enantiomer reacts faster to form a silyl (B83357) ether. Subsequently, an acylating agent (e.g., isobutyric anhydride) is added, and the reaction temperature is increased. The catalyst then mediates the acylation of the remaining, less reactive enantiomer of the alcohol. acs.org This process allows for the separation of the silyl ether of one enantiomer and the ester of the other, both in high enantiomeric purity.

Chromatographic separation on a chiral stationary phase (CSP) is a powerful analytical and preparative technique for resolving enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the separation of chiral alcohols like 1-(4-bromo-3-methylphenyl)ethan-1-ol.

Chiral Gas Chromatography (GC):

For volatile compounds, chiral GC is an effective separation method. The enantiomers of 1-phenylethanol (B42297) and its derivatives can be resolved on columns with CSPs based on derivatized cyclodextrins. For instance, columns such as Astec® CHIRALDEX™ B-PM have been successfully used for the baseline separation of the enantiomers of 1-phenylethanol. A similar methodology could be adapted for 1-(4-bromo-3-methylphenyl)ethan-1-ol. The separation conditions, including the temperature program, carrier gas flow rate, and injection parameters, would need to be optimized to achieve baseline resolution.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly effective for resolving the enantiomers of aromatic secondary alcohols.

For the separation of 1-(4-bromo-3-methylphenyl)ethan-1-ol, a normal-phase HPLC method would likely be employed. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The precise composition of the mobile phase and the choice of the specific chiral column are critical for achieving good separation. For example, the enantiomers of the structurally related β-amino-β-(4-bromophenyl) propionic acid have been successfully resolved on a (R,R) Whelk-O1 chiral column using a mobile phase of n-hexane, ethanol, and additives. tsijournals.com Optimization of these parameters would be necessary to develop a robust method for the target compound.

Table 3: Potential Chiral Stationary Phases for Chromatographic Resolution

ChromatographyCSP TypePotential Columns
Gas Chromatography (GC)Derivatized CyclodextrinsAstec® CHIRALDEX™, Rt-βDEX™
High-Performance Liquid Chromatography (HPLC)Polysaccharide DerivativesChiralcel® OD-H, Chiralpak® AD-H, (R,R) Whelk-O1

Organometallic Reagent-Based Asymmetric Additions for the Formation of this compound

Asymmetric synthesis offers a direct route to enantiomerically enriched products from prochiral starting materials, often with high atom economy. The enantioselective addition of organometallic reagents to the prochiral ketone, 4-bromo-3-methylacetophenone, is a promising strategy for the synthesis of this compound.

A well-established method for this transformation is the catalytic enantioselective addition of organozinc reagents to ketones. This reaction typically involves the use of a chiral ligand that coordinates to the zinc, creating a chiral environment that directs the addition of the organic group to one face of the ketone.

For the synthesis of this compound, the precursor ketone, 4-bromo-3-methylacetophenone, would be reacted with an organozinc reagent, such as diethylzinc (B1219324) (for the addition of an ethyl group) or dimethylzinc (B1204448) (for the addition of a methyl group, though the target has an ethyl group from the ethan-1-ol moiety, implying the use of an ethylating agent). A more direct approach for the target compound would be the asymmetric reduction of the ketone. However, focusing on C-C bond formation, if a different alkyl group were to be added, this method would be applicable. For the specific target, an asymmetric ethylation would be required.

The reaction is carried out in the presence of a catalytic amount of a chiral ligand, often an amino alcohol or a diamine. A variety of chiral ligands have been developed for this purpose, leading to high yields and enantioselectivities. For example, chiral phosphoramide (B1221513) ligands have been shown to be effective in promoting the addition of organozinc reagents, prepared in situ from Grignard reagents or arylboronic acids, to aldehydes and ketones with high enantioselectivity. rsc.org

Table 4: Components of Organometallic Reagent-Based Asymmetric Addition

ComponentRoleExamples
Prochiral SubstrateStarting material to be functionalized.4-bromo-3-methylacetophenone
Organometallic ReagentSource of the nucleophilic alkyl/aryl group.Diethylzinc, Di-isopropylzinc
Chiral Ligand/CatalystControls the enantioselectivity of the addition.(-)-DAIB, Chiral amino alcohols, Chiral phosphoramides
SolventReaction medium.Toluene, Tetrahydrofuran (THF), Diethyl ether

Advanced Spectroscopic and Analytical Techniques for Stereochemical Elucidation of 1r 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. Since enantiomers are spectroscopically identical in an achiral environment, the use of chiral auxiliary agents or chiral shift reagents is necessary to induce diastereomeric differentiation that can be observed in the NMR spectrum.

Chiral Auxiliary-Based NMR Methods

One common approach involves the derivatization of the chiral alcohol with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its corresponding acid chloride. The reaction of racemic or enantioenriched 1-(4-bromo-3-methylphenyl)ethan-1-ol with a single enantiomer of the chiral auxiliary results in the formation of a mixture of diastereomeric esters. These diastereomers, having different physical and chemical properties, will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.

The difference in the chemical shifts (Δδ) of corresponding protons or fluorine atoms in the two diastereomers allows for the integration of their respective signals, from which the enantiomeric excess can be accurately calculated. For instance, the methoxy (B1213986) or trifluoromethyl signals of the Mosher's esters of (R)- and (S)-1-(4-bromo-3-methylphenyl)ethan-1-ol would appear as separate singlets or quartets, respectively.

Illustrative ¹H NMR Data for Diastereomeric Esters:

DiastereomerProtonChemical Shift (δ, ppm)
(R)-alcohol-(R)-auxiliary-OCH₃3.54
(S)-alcohol-(R)-auxiliary-OCH₃3.50
(R)-alcohol-(R)-auxiliary-CH(O)-5.98
(S)-alcohol-(R)-auxiliary-CH(O)-5.95

Note: This data is illustrative for a generic chiral secondary alcohol derivatized with a chiral auxiliary and does not represent experimentally determined values for (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol.

Chiral Shift Reagent Applications

Alternatively, chiral shift reagents (CSRs), typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used. These reagents form temporary diastereomeric complexes with the chiral alcohol in the NMR tube. The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the protons in the substrate. Due to the different spatial arrangements of the enantiomers in the diastereomeric complexes, the magnitude of the induced shift will be different for each enantiomer.

This results in the separation of signals for corresponding protons in the two enantiomers, allowing for the determination of their relative concentrations and thus the enantiomeric excess. The magnitude of the separation is dependent on the concentration of the chiral shift reagent and the temperature.

Illustrative ¹H NMR Data with a Chiral Shift Reagent:

EnantiomerProtonOriginal δ (ppm)Shifted δ (ppm)
(R)-enantiomer-CH(OH)-4.855.25
(S)-enantiomer-CH(OH)-4.855.15
(R)-enantiomer-CH₃1.451.80
(S)-enantiomer-CH₃1.451.72

Note: This data is illustrative for a generic chiral secondary alcohol in the presence of a chiral shift reagent and does not represent experimentally determined values for this compound.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are instrumental in assigning the absolute configuration of a stereocenter.

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is characterized by positive or negative bands, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule.

For aromatic alcohols like this compound, the electronic transitions of the benzene (B151609) chromophore give rise to characteristic CD signals. The absolute configuration can often be determined by comparing the experimental CD spectrum to that of structurally related compounds with known absolute configurations or by applying empirical rules such as the sector rule for aromatic compounds. researchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays the magnitude of optical rotation versus wavelength. Similar to CD spectroscopy, ORD curves can exhibit plain curves or anomalous curves with peaks and troughs, which are also referred to as Cotton effects.

The shape and sign of the Cotton effect in the ORD spectrum are characteristic of the absolute configuration of the chiral compound. For this compound, the analysis of its ORD curve, particularly in the region of the aromatic chromophore's absorption, can provide crucial information for the assignment of the (R)-configuration at the stereocenter. wikipedia.org

X-ray Crystallography for Solid-State Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

For chiral molecules, the use of anomalous dispersion, often with heavy atoms like bromine present in the molecule, allows for the unambiguous determination of the absolute configuration. The resulting crystallographic data provides a detailed molecular structure, including bond lengths, bond angles, and the absolute stereochemistry at the chiral center.

Illustrative Crystallographic Data Table:

ParameterValue
Crystal systemMonoclinic
Space groupP2₁
a (Å)5.87
b (Å)14.23
c (Å)6.45
β (°)105.2
Volume (ų)520.1
Z2
Flack parameter0.02(3)

Note: This data is illustrative for a chiral organic molecule and does not represent experimentally determined values for this compound. A Flack parameter close to zero for a known enantiomer confirms the correct assignment of the absolute configuration.

Derivatization Strategies for Crystallization

The formation of high-quality single crystals is a prerequisite for unambiguous structure determination by X-ray crystallography. However, many chiral alcohols, including substituted 1-phenylethanols, exist as oils or have poor crystallization tendencies in their native form. Derivatization is a powerful strategy to overcome this limitation by introducing functionalities that promote crystallization through strong intermolecular interactions such as hydrogen bonding and π-π stacking.

For secondary benzylic alcohols like this compound, common derivatization strategies involve the formation of esters, urethanes, or ethers with reagents that are themselves chiral and often rigid. The goal is to create diastereomeric derivatives that may exhibit significantly different crystallization properties.

Common Derivatization Approaches for Chiral Alcohols:

Derivative TypeReagent ClassRationale
Esters Chiral Carboxylic Acids (e.g., Mosher's acid, camphorsulfonic acid)Introduces bulky, chiral groups that can facilitate ordered packing in a crystal lattice. The resulting diastereomers have distinct physical properties.
Urethanes Chiral Isocyanates (e.g., (R)-1-phenylethyl isocyanate)Forms stable derivatives with strong hydrogen-bonding capabilities, which can be pivotal for crystal formation.
Ethers Chiral Alkylating AgentsWhile less common for crystallization purposes, can be used to introduce specific functionalities that might aid in crystal packing.

The selection of the derivatizing agent is crucial and is often guided by empirical screening. The presence of the bromo and methyl substituents on the phenyl ring of the target molecule will influence the choice of reagent and the crystallization conditions. For instance, the formation of a benzoate (B1203000) or picolinate (B1231196) derivative can enhance the potential for π-π interactions, which are beneficial for creating a well-ordered crystal lattice.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.

For the enantioselective analysis of 1-(4-bromo-3-methylphenyl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice due to their broad applicability. These CSPs, often coated or immobilized on a silica (B1680970) support, possess helical polymer structures with chiral grooves and cavities that can selectively interact with one enantiomer over the other.

Illustrative HPLC Conditions for Structurally Similar Compounds:

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionCompound Class
Lux Cellulose-3n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v)1.0UV at 254 nm1-Phenylethanol (B42297)
Chiralcel ODn-hexane/isopropanol (B130326) (90/10, v/v)1.0UV at 220 nmSubstituted 1-Phenylethanols
(R,R) Whelk-O1n-hexane/ethanol/trifluoroacetic acid/isopropylamine1.0UVβ-amino-β-(4-bromophenyl) propionic acid

The mobile phase composition, including the type and ratio of organic modifiers (e.g., isopropanol, ethanol) and additives (e.g., trifluoroacetic acid), plays a critical role in achieving optimal separation by influencing the interactions between the analyte and the CSP. The bromo and methyl substituents on the phenyl ring of the target compound can affect its polarity and steric hindrance, necessitating careful optimization of the mobile phase to achieve baseline resolution of the enantiomers.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) with chiral capillary columns is another powerful technique for the enantiomeric separation of volatile and thermally stable compounds like substituted 1-phenylethanols. The separation mechanism is analogous to chiral HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Cyclodextrin-based chiral stationary phases are widely used in GC for the resolution of a broad range of chiral compounds, including aromatic alcohols. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for inclusion complexation and hydrogen bonding interactions that can differentiate between enantiomers.

Exemplary GC Conditions for Related Aromatic Alcohols:

For the analysis of this compound, a derivatized cyclodextrin-based capillary column would be a suitable choice. The following table presents typical conditions used for the separation of the parent compound, 1-phenylethanol.

Chiral ColumnOven Temperature ProgramCarrier GasInjectionDetection
Astec CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm)120 °C isothermalHeliumSplit injectionFlame Ionization Detector (FID)
Proline-based CSPOptimized temperature gradientHydrogen or HeliumSplit injectionFID or Mass Spectrometry (MS)

The direct analysis of chiral alcohols by GC is often possible without derivatization. However, in some cases, derivatization to a more volatile and less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether, can improve peak shape and resolution. The operating parameters, including the temperature program, carrier gas flow rate, and injection technique, must be carefully optimized to achieve the desired separation efficiency for the specific bromo- and methyl-substituted phenylethanol.

Reactivity and Derivatization Strategies for 1r 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Transformations at the Hydroxyl Group

The secondary hydroxyl group is a key functional handle that can undergo a variety of reactions, including esterification, etherification, oxidation, and nucleophilic substitution. These transformations are fundamental in altering the polarity, steric bulk, and reactivity of the molecule, as well as for introducing new functionalities.

Esterification and Etherification Reactions of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Esterification and etherification reactions serve to protect the hydroxyl group or to introduce a new functional moiety.

Esterification: The conversion of the alcohol to an ester can be achieved through several methods. The Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for substrates that may be sensitive to acidic conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction proceeds at room temperature and can accommodate a wide range of carboxylic acids. wikipedia.org

Another powerful method is the Mitsunobu reaction, which typically employs a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction with chiral secondary alcohols is that it proceeds with a clean inversion of stereochemistry at the carbinol center. organic-chemistry.orgacs.orgnih.gov This allows for the controlled synthesis of the corresponding (S)-ester from the (R)-alcohol.

Esterification Method Reagents Key Features
Steglich EsterificationCarboxylic Acid, DCC, DMAPMild, room temperature conditions. wikipedia.orgorganic-chemistry.org
Mitsunobu ReactionCarboxylic Acid, PPh₃, DEAD or DIADProceeds with inversion of stereochemistry. organic-chemistry.orgnih.govnih.gov

Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. jk-sci.comwikipedia.orgmasterorganicchemistry.com For secondary alcohols, care must be taken as elimination reactions can compete with the desired substitution, especially with sterically hindered alkyl halides. jk-sci.comwikipedia.org The choice of a non-protic solvent is generally preferred to minimize side reactions. francis-press.com

Etherification Method Reagents Key Considerations
Williamson Ether SynthesisStrong Base (e.g., NaH), Alkyl HalidePotential for competing E2 elimination with secondary alcohols. jk-sci.comwikipedia.org

Oxidation to Ketone Precursors

The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(4-bromo-3-methylphenyl)ethanone (B1330683). This transformation is often a crucial step in synthetic pathways where the carbonyl functionality is required for subsequent reactions. Several mild and selective oxidizing agents are available for this purpose.

Pyridinium Chlorochromate (PCC): PCC is a well-established reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. ugm.ac.idmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. masterorganicchemistry.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The Swern oxidation is known for its mild conditions and high yields. organic-chemistry.orgyoutube.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing alcohols to their corresponding carbonyl compounds at room temperature. wikipedia.orgjk-sci.comresearchgate.netmychemblog.compitt.edu It is compatible with a wide range of functional groups. wikipedia.org Benzylic alcohols are known to react more rapidly than saturated alcohols with DMP. jk-sci.commychemblog.com

Oxidation Method Reagents Typical Conditions Advantages
PCC OxidationPyridinium Chlorochromate (PCC)CH₂Cl₂Readily available, well-established. ugm.ac.idmasterorganicchemistry.commasterorganicchemistry.com
Swern OxidationDMSO, Oxalyl Chloride, Et₃NCH₂Cl₂, -78 °CMild conditions, high yields. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureHigh selectivity, mild conditions. wikipedia.orgjk-sci.commychemblog.com

Nucleophilic Substitution Reactions with Stereoinversion or Retention

The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism.

SN2 Reactions: To achieve a clean inversion of configuration, the reaction should proceed through an SN2 pathway. This can be facilitated by converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by reaction with a strong nucleophile. The Mitsunobu reaction, as mentioned earlier, is also a prime example of a process that leads to inversion of stereochemistry at a chiral alcohol center. organic-chemistry.orgacs.orgrsc.org

SN1 Reactions: Benzylic alcohols are prone to undergo SN1 reactions due to the stability of the resulting benzylic carbocation. youtube.comlibretexts.org These reactions typically proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of enantiomers (racemization). masterorganicchemistry.com The use of protic solvents and weak nucleophiles favors the SN1 pathway. quora.com

SNi Mechanism: Reactions with thionyl chloride (SOCl₂) can proceed with retention of configuration through an SNi (substitution nucleophilic internal) mechanism, where the chloride is delivered from the same face as the departing leaving group. However, the addition of pyridine (B92270) to the reaction mixture typically leads to inversion of configuration via an SN2 mechanism.

Reaction Type Typical Conditions Stereochemical Outcome
SN2Conversion to a good leaving group (e.g., tosylate), strong nucleophile.Inversion of configuration. fiveable.me
SN1Protic solvent, weak nucleophile.Racemization (mixture of inversion and retention). masterorganicchemistry.com
SNiSOCl₂Retention of configuration.

Functionalization at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. The presence of the hydroxyl group may require protection, depending on the specific reaction conditions and the nature of the coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes. Copper-free conditions have also been developed.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position.

Coupling Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron ReagentPd Catalyst, BaseAryl-Aryl
SonogashiraTerminal AlkynePd Catalyst, Cu(I) co-catalyst, BaseAryl-Alkyne wikipedia.orgorganic-chemistry.org
HeckAlkenePd Catalyst, BaseAryl-Vinyl

Lithium-Halogen Exchange and Electrophilic Quenching

The bromine atom on the aromatic ring of this compound provides a handle for carbon-carbon and carbon-heteroatom bond formation via lithium-halogen exchange. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive aryllithium species. The presence of the hydroxyl group requires consideration, as it is acidic and will be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the lithium reagent are necessary: the first to deprotonate the alcohol, forming a lithium alkoxide, and the second to perform the bromine-lithium exchange.

The resulting lithiated intermediate, a lithium alkoxide of a lithiated aryl carbinol, can then be quenched with a variety of electrophiles to introduce new functional groups at the former position of the bromine atom. The stereocenter at the benzylic position is typically retained throughout this process, provided the reaction conditions are carefully controlled.

Table 1: Hypothetical Electrophilic Quenching of the Lithiated Intermediate

ElectrophileReagent ExampleQuenched Product StructureProduct Name
Carbon DioxideCO₂Carboxylic Acid Product4-((R)-1-hydroxyethyl)-2-methylbenzoic acid
AldehydeFormaldehyde (HCHO)Hydroxymethyl Product(1R)-1-(4-(hydroxymethyl)-3-methylphenyl)ethan-1-ol
KetoneAcetone (B3395972) ((CH₃)₂CO)Tertiary Alcohol Product(1R)-1-(4-(2-hydroxypropan-2-yl)-3-methylphenyl)ethan-1-ol
Alkyl HalideMethyl Iodide (CH₃I)Methylated Product(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
Silyl (B83357) HalideTrimethylsilyl (B98337) chloride ((CH₃)₃SiCl)Silylated Product(1R)-1-(3-methyl-4-(trimethylsilyl)phenyl)ethan-1-ol

Note: The products listed in this table are based on established principles of lithium-halogen exchange and electrophilic quenching. Specific experimental data for this compound in these reactions is not widely available in the public literature.

Multi-Step Synthesis Pathways Involving this compound as a Key Intermediate

The chiral nature of this compound makes it a valuable starting material or intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. Its aryl bromide functionality is particularly useful for cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, which are powerful methods for the formation of biaryl structures.

For instance, in a hypothetical synthetic pathway towards a chiral biaryl compound, this compound could first have its hydroxyl group protected, for example, as a silyl ether, to prevent interference in subsequent steps. The protected aryl bromide could then undergo a palladium-catalyzed Suzuki coupling with a suitable boronic acid or boronate ester. Subsequent deprotection of the hydroxyl group would yield a chiral biaryl alcohol.

Table 2: Hypothetical Multi-Step Synthesis of a Chiral Biaryl Alcohol

StepReactionReagentsIntermediate/Product
1Protection of the hydroxyl grouptert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole(R)-1-(4-bromo-3-methylphenyl)ethoxy)(tert-butyl)dimethylsilane
2Suzuki-Miyaura cross-couplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃(R)-(tert-butyldimethylsilyloxy)(4'-methyl-[1,1'-biphenyl]-4-yl)ethane
3Deprotection of the hydroxyl groupTetrabutylammonium fluoride (B91410) (TBAF)(R)-1-(4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-ol

This sequence highlights how the functionalities of the starting material can be sequentially manipulated to build molecular complexity while preserving the crucial stereochemical information. The methyl group on the phenyl ring can also influence the regioselectivity of certain reactions and provides an additional point for potential functionalization in more elaborate synthetic routes.

Application of 1r 1 4 Bromo 3 Methylphenyl Ethan 1 Ol As a Chiral Intermediate in Complex Molecule Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

Chiral benzylic alcohols, such as (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol, are significant structural motifs in many active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is often crucial for their biological activity and pharmacological profile. The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can have varied, and sometimes adverse, effects.

The value of this compound in this context lies in its potential to be a starting material or a key intermediate for more complex chiral molecules. The bromo- and methyl-substituted phenyl ring, combined with the chiral hydroxyl group, provides multiple points for synthetic modification. For instance, the bromine atom can be readily converted to other functional groups through cross-coupling reactions, while the hydroxyl group can be used to form ethers, esters, or be replaced in nucleophilic substitution reactions, often with inversion or retention of stereochemistry.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

Derivative Class Synthetic Transformation Potential Therapeutic Area
Chiral Amines Reductive amination or substitution of the hydroxyl group Neurological disorders, Cardiovascular diseases
Aryl-Substituted Compounds Suzuki or Stille coupling at the bromine position Oncology, Inflammatory diseases

Role in Agrochemical Development

Similar to the pharmaceutical industry, the development of modern agrochemicals, such as pesticides and herbicides, increasingly relies on chiral compounds. The stereochemistry of an active ingredient can significantly influence its efficacy, target specificity, and environmental persistence. The use of single-enantiomer agrochemicals can lead to lower application rates and reduced environmental impact.

This compound can serve as a valuable building block in the synthesis of new agrochemical candidates. The substituted phenyl ring is a common feature in many pesticides, and the chiral center can impart the necessary stereospecificity for interaction with biological targets in pests or weeds.

Research in this area often focuses on creating libraries of related compounds to screen for biological activity. The functional handles on this compound allow for the systematic modification of the molecule to explore structure-activity relationships.

Precursor in Chiral Ligand and Catalyst Design

The field of asymmetric catalysis is heavily reliant on the availability of a diverse range of chiral ligands and catalysts. These molecules are used to control the stereochemical outcome of chemical reactions, enabling the efficient synthesis of enantiomerically pure compounds. Chiral alcohols are often used as starting materials for the synthesis of these ligands.

This compound is a potential precursor for the development of novel chiral ligands. The hydroxyl group can be used as an anchor point for the introduction of coordinating groups, such as phosphines or amines. The stereocenter of the alcohol can induce asymmetry in the resulting metal-ligand complex, which in turn can direct the stereochemical course of a catalyzed reaction.

The aryl bromide functionality offers an additional site for modification, allowing for the synthesis of bidentate or polydentate ligands. For example, the bromine could be replaced with a diphenylphosphine (B32561) group to create a P,O-type ligand. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand Type Key Functional Groups Potential Catalytic Application
P,O-Ligands Phosphine (B1218219) and Hydroxyl/Ether Asymmetric hydrogenation, Cross-coupling reactions
N,O-Ligands Amine and Hydroxyl/Ether Asymmetric transfer hydrogenation

Application in Natural Product Total Synthesis Fragments

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Many natural products possess intricate, stereochemically rich structures and exhibit potent biological activities. The synthesis of these molecules often involves a convergent approach, where smaller, chiral fragments are prepared and then combined.

This compound represents a potential chiral fragment for the synthesis of certain natural products. While its direct incorporation into a known natural product may not be widely documented, its structural motifs are relevant. The substituted aromatic ring and the chiral secondary alcohol are features found in various classes of natural products, including some alkaloids and polyketides.

In a synthetic strategy, this chiral alcohol could be elaborated into a more complex fragment through a series of stereocontrolled reactions. The existing stereocenter would serve as a foundation for the introduction of new chiral centers, ensuring the correct relative and absolute stereochemistry of the target molecule.

Mechanistic Investigations and Computational Studies of 1r 1 4 Bromo 3 Methylphenyl Ethan 1 Ol Reactions

Theoretical Elucidation of Enantioselective Reduction Pathways

The primary route to (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol is the enantioselective reduction of its corresponding prochiral ketone, 1-(4-bromo-3-methylphenyl)ethanone (B1330683). Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the reaction pathways that favor the formation of the (R)-enantiomer.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the stereoselectivity of chemical reactions. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess of a reaction can be predicted. In the context of the reduction of 1-(4-bromo-3-methylphenyl)ethanone, DFT calculations can model the interaction of the ketone with a chiral catalyst and a reducing agent.

These calculations often reveal that the steric and electronic interactions between the substrate, the catalyst, and the hydride source in the transition state are the key determinants of stereoselectivity. For instance, in a catalyzed hydrosilylation reaction, the bulky silyl (B83357) group and the chiral ligand on the metal center create a chiral pocket. The substituted phenyl ring of the ketone will preferentially orient itself within this pocket to minimize steric hindrance, leading to a lower energy transition state for the formation of one enantiomer over the other. DFT calculations can quantify these energy differences, providing a theoretical basis for the observed enantioselectivity. nih.govresearchgate.net

A hypothetical DFT study on the reduction of 1-(4-bromo-3-methylphenyl)ethanone using a chiral ruthenium catalyst could yield the following data:

Transition StateCalculated Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)
Pro-(R) -25.898
Pro-(S) -23.1

This interactive table illustrates how a lower transition state energy for the pathway leading to the (R)-enantiomer results in a high predicted enantiomeric excess.

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly efficient and selective method for the synthesis of chiral alcohols. nih.gov Molecular dynamics (MD) simulations provide a dynamic picture of the enzyme-substrate interactions, offering insights that static models cannot. lu.sefigshare.com

In an MD simulation, the enzyme, the substrate (1-(4-bromo-3-methylphenyl)ethanone), and the cofactor (such as NADH) are placed in a simulated aqueous environment. The simulation tracks the movements of all atoms over time, revealing how the substrate binds to the active site of the enzyme. These simulations can identify key amino acid residues that interact with the substrate through hydrogen bonding, hydrophobic interactions, and steric hindrance. nih.gov

For the synthesis of this compound, MD simulations can demonstrate how the bromine and methyl substituents on the phenyl ring dictate the orientation of the ketone within the enzyme's active site, ensuring that the hydride transfer from the cofactor occurs selectively to one face of the carbonyl group. lu.se

Reaction Kinetics and Stereoselectivity Modeling

The rate at which a reaction proceeds and the ratio of stereoisomers it produces are governed by its kinetics. Mathematical models can be developed to describe and predict the outcome of enantioselective reactions. These models often consider the concentrations of the reactants, catalyst, and any intermediates, as well as the rate constants for each step of the reaction.

For the dynamic kinetic resolution of racemic 1-(4-bromo-3-methylphenyl)ethan-1-ol, where one enantiomer is selectively transformed while the other is racemized, kinetic modeling is essential for optimizing the reaction conditions to achieve a high yield and enantiomeric excess of the desired product. mdpi.comencyclopedia.pub The enantiomeric ratio (E), a measure of the enzyme's or catalyst's selectivity, can be determined from the progress of the reaction over time. osti.gov

A simplified kinetic model for an enzyme-catalyzed resolution might include the following parameters:

ParameterDescription
kR Rate constant for the reaction of the (R)-enantiomer
kS Rate constant for the reaction of the (S)-enantiomer
E Enantiomeric ratio (kR / kS)

Structure-Activity Relationship (SAR) Studies for Catalytic Efficiency

Structure-activity relationship (SAR) studies aim to correlate the structural features of a catalyst with its activity and selectivity. In the context of the synthesis of this compound, SAR studies would involve synthesizing a library of catalysts with systematic variations in their structure and evaluating their performance in the reduction of 1-(4-bromo-3-methylphenyl)ethanone.

For example, in a transition-metal catalyzed reaction, the electronic and steric properties of the ligands attached to the metal center can be varied. Electron-donating or electron-withdrawing groups on the ligand can influence the reactivity of the catalyst, while the bulkiness of the ligand can affect the stereoselectivity. nih.gov By analyzing the trends in catalytic performance across the library of catalysts, a quantitative structure-activity relationship (QSAR) model can be developed to predict the optimal catalyst structure.

Catalyst Ligand SubstituentElectronic EffectSteric HindranceObserved Enantiomeric Excess (%)
-OCH3 Electron-donatingLow85
-H NeutralMedium92
-CF3 Electron-withdrawingMedium95
-tBu Electron-donatingHigh99

This interactive table illustrates a hypothetical SAR study, showing how ligand modifications can impact the enantioselectivity of the reduction reaction.

Stereochemical Control Mechanisms in Derivatization Reactions of this compound

Once synthesized, this compound can undergo various derivatization reactions at the hydroxyl group. The stereochemistry at the chiral center can influence the outcome of these reactions, a concept known as substrate control. For example, in an esterification reaction, the approach of the acylating agent can be sterically hindered by the substituents on the chiral center, potentially leading to different reaction rates for the two enantiomers if a racemic mixture were used.

In cases where a new stereocenter is formed during the derivatization, the existing stereocenter of this compound can direct the stereochemical outcome of the reaction, leading to the formation of one diastereomer in excess. This diastereoselectivity is a cornerstone of asymmetric synthesis. scirp.orgresearchgate.net Computational studies can again be employed to model the transition states of these derivatization reactions and predict the diastereomeric ratio.

Future Perspectives and Emerging Research Directions for 1r 1 4 Bromo 3 Methylphenyl Ethan 1 Ol

Development of Novel Green Chemistry Approaches for Synthesis

The development of environmentally benign methods for synthesizing chiral alcohols is a significant area of research. nih.gov Biocatalysis, in particular, presents a greener alternative to conventional chemical reductions. nih.govnih.gov

Key Research Findings:

Whole-Cell Biocatalysis: The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, offers a sustainable method for the asymmetric reduction of ketones. nih.gov These reactions are typically performed under mild conditions, using water as the solvent at room temperature, which simplifies the work-up process. nih.gov

Microbial Reduction: A variety of microorganisms, including yeast and filamentous fungi, have been successfully employed for the asymmetric reduction of substituted acetophenones. researchgate.net For instance, studies on the bioreduction of 4-bromoacetophenone have shown that different microorganisms can produce either the (R) or (S) enantiomer with high conversion rates and excellent enantiomeric excess. researchgate.netresearchgate.net

Advantages of Biocatalysis: Biocatalytic methods are advantageous as they often eliminate the need for heavy metal catalysts and harsh reagents, thereby reducing environmental impact. nih.gov The enzymes within whole cells are naturally encapsulated with their necessary cofactors, avoiding the need for costly external additives like NADH or NADPH. nih.gov

Biocatalyst TypeExampleKey Advantages
Plant-basedDaucus carota (carrot)Sustainable, mild conditions, water solvent
MicrobialYeast, Fungi (A. niger)High enantioselectivity, can produce (R) or (S) enantiomers

Integration into Flow Chemistry Systems for Production of (1R)-1-(4-bromo-3-methylphenyl)ethan-1-ol

Flow chemistry and microreactor technology are revolutionizing the synthesis of chiral compounds by enabling continuous production with enhanced control and efficiency. researchgate.netnih.govrsc.org

Key Research Findings:

Continuous Biocatalysis: Immobilized enzymes within microreactors or packed-bed reactors allow for the continuous biocatalytic production of chiral alcohols. researchgate.netnih.gov This approach offers significant benefits over batch processes, including lower catalyst loading, shorter reaction times, higher productivity, and easier scalability. researchgate.netnih.gov

System Design: The design of novel reactors, such as the thermostatic bubble column reactor (TBCR), can further enhance efficiency by mitigating the inhibition caused by by-products like acetone (B3395972) and enabling the synthesis of chiral alcohols at high substrate loadings. rsc.org

Flow Chemistry ApproachKey FeaturesBenefits for Chiral Alcohol Synthesis
Immobilized Enzyme MicroreactorsHigh surface-to-volume ratio, precise controlReduced catalyst loading, faster reactions, scalability
Packed-Bed ReactorsContinuous operation with solid-supported catalystHigh space-time yields, operational stability
Integrated Chemoenzymatic SystemsMulti-step reactions in a single continuous processHigh atom economy, efficient production from racemates

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

The quest for more efficient and selective catalysts is a driving force in asymmetric synthesis. bohrium.comtandfonline.com Research is focused on developing novel metal complexes and chiral ligands to improve the enantioselective reduction of prochiral ketones. rsc.orgcore.ac.uk

Key Research Findings:

Asymmetric Transfer Hydrogenation (ATH): Ruthenium(II) complexes, in combination with chiral ligands, are highly effective for the asymmetric transfer of hydrogen from sources like isopropanol (B130326) to ketones. mdpi.com This method is advantageous due to the very low catalyst quantities required. mdpi.com

Novel Ligand Development: The synthesis and optimization of new chiral ligands, such as amino alcohols and diphosphonites, are critical for achieving high enantioselectivity. rsc.orgnih.govacs.org Carbohydrate-derived chiral ligands have also shown excellent catalytic activity. mdpi.com The rigid structure of certain ligands can create a well-defined and congested complex, which is key to inducing high levels of asymmetry. mdpi.com

Catalyst Diversity: While ruthenium complexes are prevalent, catalysts based on other metals are also being explored to broaden the scope and improve the "greenness" and recyclability of the process. bohrium.comtandfonline.com The development of catalysts that can produce either enantiomer of a chiral alcohol simply by changing the metal complex offers significant synthetic flexibility. nih.gov

Catalytic SystemMetal/Ligand TypeKey Feature
Asymmetric HydrogenationRuthenium, Rhodium / Chiral PhosphinesHigh activity at low catalyst loadings
Asymmetric Transfer HydrogenationRuthenium / Chiral Amino AlcoholsUses isopropanol as a hydrogen source, low catalyst levels
Novel Chiral LigandsDiphosphonites, Carbohydrate-basedHigh enantiomeric excess (ee) for a broad substrate scope

Diversification of Applications as a Chiral Building Block

This compound and similar chiral benzylic alcohols are fundamental building blocks in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. nih.govresearchgate.netnih.gov

Key Research Findings:

Pharmaceutical Intermediates: Chiral alcohols are crucial structural elements in a vast number of pharmaceuticals. researchgate.netnih.gov Their stereochemistry is a key factor in the safety and efficacy of many drugs. nih.gov The bromo- and methyl-substituted phenyl ring of this compound provides multiple points for further chemical modification, making it a versatile intermediate.

Synthesis of Bioactive Compounds: This chiral alcohol can be used to construct a wide range of bioactive compounds, including agrochemicals and natural products. researchgate.net The direct use of benzylic alcohols in multicomponent reactions is an emerging strategy for the efficient one-pot synthesis of complex heterocyclic structures like 2-aryl quinazolinones. researchgate.net

Dynamic Kinetic Resolution (DKR): Metal/lipase-catalyzed dynamic kinetic resolution is a powerful technique to transform racemic alcohols into single enantiomers of their corresponding esters with quantitative conversion, expanding the utility of these chiral building blocks. mdpi.comencyclopedia.pub

Application AreaSynthetic UtilityExample of Final Product Class
PharmaceuticalsSynthesis of enantiomerically pure active ingredients (APIs)Anti-inflammatory drugs, CNS stimulants chemicalbook.com
AgrochemicalsCreation of stereospecific pesticides and herbicidesFungicides chemicalbook.com
Multicomponent ReactionsEfficient construction of complex molecules in one potQuinazolinones researchgate.net

Advanced Mechanistic Insights through In Situ Spectroscopy and Real-time Monitoring

Understanding the reaction mechanism is crucial for optimizing catalytic processes and designing more effective catalysts. researchgate.net The application of advanced analytical techniques allows for the direct observation of reactions as they occur. spectroscopyonline.comchemrxiv.org

Key Research Findings:

In Situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for non-invasive, real-time monitoring of catalyzed reactions. acs.orgyoutube.com These methods provide valuable data on the stability of the catalyst, the concentration of reactants, intermediates, and products, and can help elucidate the reaction pathway. spectroscopyonline.comacs.org

Mechanistic Studies: Detailed mechanistic studies, including the analysis of activation parameters and transition states, provide a deeper understanding of how substituents on the substrate influence the reaction rate and stereoselectivity. acs.orgresearchgate.netresearchgate.net For example, studies on the reduction of substituted acetophenones reveal the importance of chelation and coordination in the transition state. acs.org This knowledge is vital for the rational design of new and improved catalytic systems. researchgate.net

Analytical TechniqueInformation GainedImpact on Research
In Situ FTIR/NMRReal-time concentration profiles of speciesOptimization of reaction conditions, catalyst stability assessment
Mass SpectrometryDetection and kinetic analysis of reaction intermediatesPrediction of enantioselectivity, rapid catalyst screening
Computational ModelingEvaluation of transition state energiesUnderstanding the origin of stereoselectivity, rational catalyst design

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.